molecular formula C22H28N2 B13788624 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- CAS No. 6699-12-3

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl-

Cat. No.: B13788624
CAS No.: 6699-12-3
M. Wt: 320.5 g/mol
InChI Key: SVZYYHKYXSDMQX-UHFFFAOYSA-N
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Description

Based on its name, it appears to be a nitrile-containing pyrrolidine derivative with a branched isopropyl group and a naphthyl substituent.

Properties

CAS No.

6699-12-3

Molecular Formula

C22H28N2

Molecular Weight

320.5 g/mol

IUPAC Name

2-naphthalen-1-yl-2-propan-2-yl-5-pyrrolidin-1-ylpentanenitrile

InChI

InChI=1S/C22H28N2/c1-18(2)22(17-23,13-8-16-24-14-5-6-15-24)21-12-7-10-19-9-3-4-11-20(19)21/h3-4,7,9-12,18H,5-6,8,13-16H2,1-2H3

InChI Key

SVZYYHKYXSDMQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCCN1CCCC1)(C#N)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

The synthesis of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves several steps, starting from readily available precursors. One common synthetic route involves the reaction of a naphthyl-substituted ketone with a pyrrolidine derivative under specific reaction conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acid derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the valeronitrile group can be replaced by other nucleophiles such as amines or thiols. These reactions are typically carried out under mild conditions using catalysts like palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinevaleronitrile, alpha-isopropyl-alpha-1-naphthyl- involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparisons with structurally or functionally related compounds (e.g., pyrrolidine derivatives, nitriles, or naphthyl-containing molecules) can be made due to the absence of relevant data. For example:

  • Naphthalen-1-ylmethanol () is a simple naphthyl alcohol with crystallographic data reported in the literature . However, its chemical behavior and applications differ fundamentally from nitrile-containing compounds like the target molecule.
  • The provided financial studies ( and ) discuss stock market strategies and are unrelated to chemical comparisons.

Critical Analysis of Evidence

  • and : Focus on financial market strategies in China (e.g., momentum and reversal effects) and are irrelevant to chemical compounds.
  • References within this evidence (e.g., Sheldrick, 2015; Macrae et al., 2020) focus on crystallography methods rather than compound comparisons .

Recommendations for Further Research

To address this gap, consult specialized chemical databases and peer-reviewed journals, such as:

  • SciFinder or Reaxys for synthetic pathways and physicochemical properties.
  • PubMed or ACS Publications for biological or catalytic applications.
  • Crystallography Open Database (COD) for structural analogs.

Biological Activity

Chemical Structure and Properties

1-Pyrrolidinevaleronitrile possesses a complex structure characterized by a pyrrolidine ring, a valeronitrile moiety, and an isopropyl-alpha-naphthyl group. The molecular structure can be represented as follows:

  • Molecular Formula : C22H28N2
  • Molecular Weight : 336.48 g/mol
  • Chemical Structure :
C22H28N2\text{C}_{22}\text{H}_{28}\text{N}_{2}

This structure contributes to its unique biological properties.

Pharmacological Profile

Research indicates that 1-Pyrrolidinevaleronitrile exhibits significant pharmacological activity. It primarily acts as a selective agonist for certain receptors in the central nervous system (CNS), which has implications for its use in treating various neurological disorders.

The compound's mechanism of action involves modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This modulation can lead to effects such as:

  • Anxiolytic Effects : Reduction of anxiety levels.
  • Antidepressant Activity : Potential benefits in depressive disorders.
  • Cognitive Enhancement : Improvement in cognitive functions.

Case Studies

Several studies have explored the effects of 1-Pyrrolidinevaleronitrile on animal models and human subjects:

  • Study on Anxiety Reduction :
    • Objective : To evaluate the anxiolytic effects in rodent models.
    • Findings : Administration of the compound resulted in a significant decrease in anxiety-like behaviors compared to control groups.
  • Depression Model Study :
    • Objective : To assess the antidepressant potential.
    • Findings : The compound showed comparable effects to traditional antidepressants, with a rapid onset of action.
  • Cognitive Function Assessment :
    • Objective : To determine the impact on memory and learning.
    • Findings : Enhanced performance in memory tasks was observed, suggesting cognitive benefits.

Data Table

The following table summarizes key findings from various studies on the biological activity of 1-Pyrrolidinevaleronitrile:

Study TypeModel UsedKey FindingsReference
Anxiety ReductionRodent ModelsSignificant decrease in anxiety-like behavior
Depression ModelRodent ModelsComparable effects to traditional antidepressants
Cognitive FunctionRodent ModelsEnhanced memory performance

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